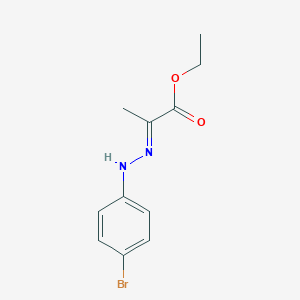

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

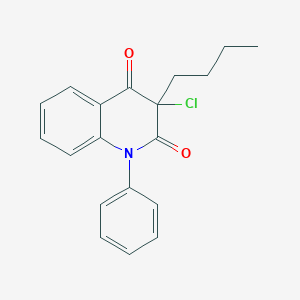

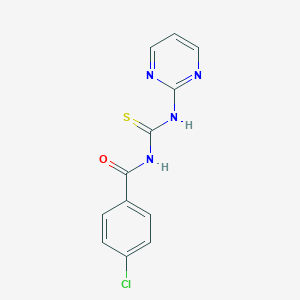

Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is a chemical compound with the molecular formula C11H13BrN2O2 .

Synthesis Analysis

The synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate involves several methods. One method involves the use of phosphoric acid at temperatures ranging from 80 to 100°C . Another method involves the use of polyphosphoric acid at 85°C . Yet another method involves the use of sodium acetate in ethanol at 100°C under microwave irradiation .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate are complex and involve several steps. These steps include the reaction of raw materials under controlled temperature conditions, followed by cooling, filtration, and drying to yield the final product .Physical and Chemical Properties Analysis

Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate has a molecular weight of 285.14 . The predicted boiling point is 339.4±44.0 °C, and the predicted density is 1.38±0.1 g/cm3 . The compound is stored in a sealed, dry environment at 2-8°C .科学的研究の応用

Synthesis and Biological Activity : Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is used in the synthesis of various derivatives, such as thiazole and thiadiazole derivatives, which exhibit antimicrobial activity (Saleh, Abdelhamid, & Hassaneen, 2020). Similarly, compounds synthesized using this ester have shown potential antimicrobial activity against certain bacterial strains (Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).

Catalysis and Organic Synthesis : It is involved in electroreductive radical cyclization reactions, indicating its utility in organic synthesis and catalysis (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).

Anticancer Research : In the field of anticancer research, ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate derivatives have been investigated for their ability to interact with DNA and exhibit anticancer activity against various human cancer cell lines (Hegde, Dodamani, Kumbar, Jalalpure, & Gudasi, 2017). Additionally, its derivatives have been employed in designing and synthesizing late transition metal complexes with potential anticancer properties (Pathan, Ramesh, Bakale, Naik, Kumar, Frampton, Rao, & Gudasi, 2015).

Polymer Science : It is also used in the synthesis of asymmetric difunctional initiators for block copolymers, demonstrating its relevance in polymer science (Tunca, Karlığa, Ertekin, Uğur, Sírkecíoǧlu, & Hizal, 2001).

Organometallic Chemistry : In organometallic chemistry, ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate has been used for the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, highlighting its utility in creating complex organometallic structures (Zaidlewicz & Wolan, 2002).

Molecular Design and Computational Studies : The compound has been a subject of interest in molecular design and computational studies, as seen in the synthesis and analysis of Schiff base derivatives (Chandini, Khadri, N., Sridhar, & Khanum, 2022).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate involves the reaction of ethyl acetoacetate with 4-bromoaniline to form ethyl 2-(4-bromophenyl)acetate. This intermediate is then reacted with hydrazine hydrate to form Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.", "Starting Materials": [ "Ethyl acetoacetate", "4-bromoaniline", "Hydrazine hydrate", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Ethanol", "Diethyl ether", "Sodium sulfate (Na2SO4)", "Magnesium sulfate (MgSO4)", "Silica gel" ], "Reaction": [ "Step 1: Ethyl acetoacetate and 4-bromoaniline are mixed together in DMF and TEA is added as a catalyst. The mixture is stirred at room temperature for 24 hours to form Ethyl 2-(4-bromophenyl)acetate.", "Step 2: Hydrazine hydrate is added to Ethyl 2-(4-bromophenyl)acetate in ethanol and the mixture is refluxed for 6 hours. The resulting mixture is cooled and filtered to obtain Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate as a solid.", "Step 3: The solid is washed with diethyl ether and dried under vacuum. The crude product is purified by column chromatography using silica gel as the stationary phase and a mixture of ethanol and diethyl ether as the mobile phase. The purified product is obtained as a white solid.", "Step 4: The product is dried over sodium sulfate and magnesium sulfate to remove any residual moisture and impurities. The final product is characterized using spectroscopic techniques such as NMR and IR spectroscopy." ] } | |

CAS番号 |

16382-11-9 |

分子式 |

C11H13BrN2O2 |

分子量 |

285.14 g/mol |

IUPAC名 |

ethyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]propanoate |

InChI |

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8- |

InChIキー |

GLSYARFJOAOUKJ-JYRVWZFOSA-N |

異性体SMILES |

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Br)/C |

SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C |

正規SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate](/img/structure/B231722.png)

![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![(3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE](/img/structure/B231744.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)